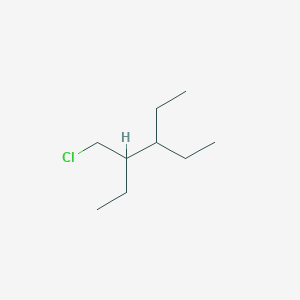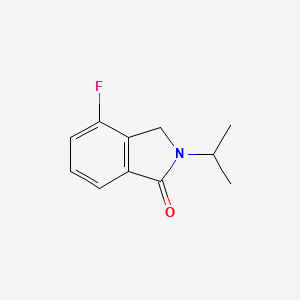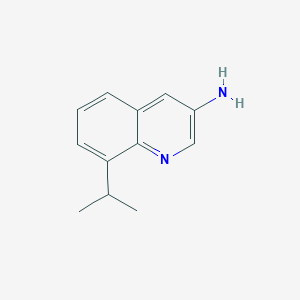![molecular formula C12H16N2O B13206369 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is a complex organic compound with the molecular formula C12H16N2O. This compound is characterized by its unique spirocyclic structure, which includes a bicycloheptane ring fused with a cyclopropane ring and a pyrazole moiety. The presence of these structural elements imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic intermediate through a cycloaddition reaction, followed by the introduction of the pyrazole ring via a condensation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole: This compound itself serves as a reference point for comparison.
7-Oxabicyclo[4.1.0]heptane: A structurally related compound with a similar bicyclic framework but lacking the pyrazole moiety.
Bicyclo[4.1.0]heptane: Another related compound with a bicyclic structure but without the spiro and pyrazole components.
Uniqueness
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both the bicycloheptane and pyrazole moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-methyl-5-spiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane]-1-ylpyrazole |
InChI |
InChI=1S/C12H16N2O/c1-14-9(2-7-13-14)12-6-5-11(3-4-11)8-10(12)15-12/h2,7,10H,3-6,8H2,1H3 |
InChIキー |
FBCZCUABTSSJAW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=N1)C23CCC4(CC4)CC2O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
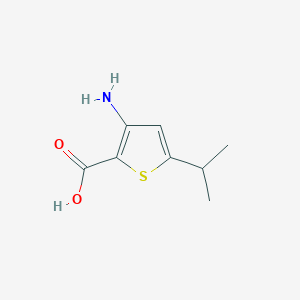
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
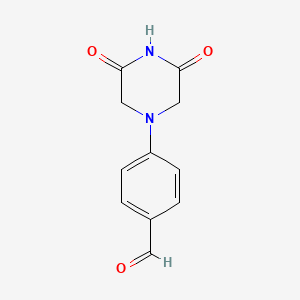
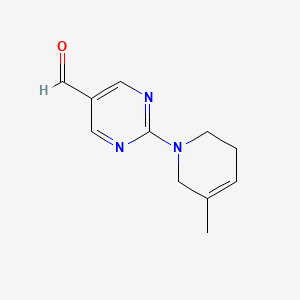

![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)
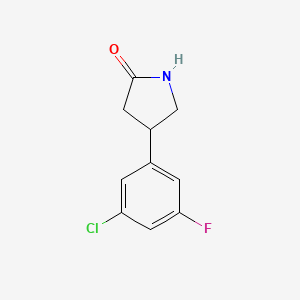
![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)


